2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Catalog No.
S1921716
CAS No.
207738-02-1
M.F
C7H4F4O4
M. Wt
228.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

CAS Number

207738-02-1

Product Name

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate

Molecular Formula

C7H4F4O4

Molecular Weight

228.1 g/mol

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O

Synthesis Intermediate

TFHBH is a valuable intermediate for the synthesis of various other molecules. For instance, it can be used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a ligand containing an electron-withdrawing group (C6F4) for attaching to a support material [1]. This specific application is useful in fields like catalysis research.

Source: [1] Sigma-Aldrich product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate ()

Precursor for Activity-Based Probes

TFHBH serves as a precursor for the synthesis of fluorescent activity-based probes (ABPs) applied in bioimaging [2]. ABPs are non-fluorescent molecules that become fluorescent upon reacting with a specific target molecule, such as an enzyme. Researchers can leverage these probes to visualize and study biological processes within cells.

An example is BMV109, a fluorescent ABP derived from TFHBH, used to image and identify protease activity in cells [2].

Source: [2] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()

Development of Enzyme Inhibitors

TFHBH shows promise in the development of enzyme inhibitors. Studies have explored its potential for creating inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in certain cellular processes [3].

Source: [3] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a perfluorinated derivative of para-hydroxybenzoic acid, characterized by its unique chemical structure that includes four fluorine atoms attached to the benzene ring. Its molecular formula is C7H2F4O3C_7H_2F_4O_3, and it has a molecular weight of approximately 210.08 g/mol. The compound appears as a white to almost white powder and has a melting point ranging from 151 °C to 156 °C . Due to its perfluorination, it exhibits enhanced acidity, with a pKa value of approximately 5.3, which is significantly lower than that of non-fluorinated analogs .

, including:

  • Mitsunobu Reaction: Used for synthesizing inhibitors for protein farnesyltransferase and geranylgeranyltransferase, demonstrating inhibition potencies of 2.9 µM and 7.5 µM, respectively .
  • Formation of Methyl 2,3,5,6-Tetrafluoro-4-oxybenzoate: This reaction involves the introduction of an electron-withdrawing group to tune reactivity for immobilization on supports .

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate has shown significant biological activity. It is particularly noted for its role as a precursor in the synthesis of fluorescent activity-based probes used in bioimaging applications. These probes become fluorescent upon interaction with specific proteases, allowing for real-time monitoring of biological processes . Additionally, its derivatives have been studied for their potential as enzyme inhibitors.

The synthesis of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can be achieved through several methods:

  • Fluorination Reactions: Direct fluorination of para-hydroxybenzoic acid using fluorinating agents.
  • Mitsunobu Reaction: As mentioned earlier, this method facilitates the introduction of various functional groups.
  • Reactions with Fluorinated Reagents: Employing fluorinated reagents to introduce fluorine atoms at specific positions on the aromatic ring.

These methods allow for the efficient production of the compound with high purity levels (≥98%) and suitable yields .

The applications of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate are diverse and include:

  • Synthesis Intermediate: Used in the production of active pharmaceutical ingredients (APIs) and other organic compounds .
  • Bioimaging Probes: Serves as a quenched fluorescent probe for monitoring protease activity in biological systems .
  • Enzyme Inhibitors: Its derivatives are explored as inhibitors for various enzymes involved in cancer progression and other diseases .

Studies have demonstrated that derivatives of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can interact with various biological targets. For instance:

  • Protease Interactions: The fluorescent probes derived from this compound selectively react with target proteases, allowing for detailed studies on enzyme kinetics and functions.
  • Enzyme Inhibition: The compound's derivatives have shown promising results in inhibiting farnesyltransferase and geranylgeranyltransferase activities, which are crucial in cancer cell signaling pathways .

Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Hydroxybenzoic AcidC7H6O3Non-fluorinated; higher pKa (9.3)
2-Fluoro-4-hydroxybenzoic AcidC7H6F1O3Only one fluorine atom; less acidic
2,4-Difluorobenzoic AcidC7H5F2O2Two fluorine atoms; different acidity profile
2,3-Difluoro-4-hydroxybenzoic AcidC7H5F2O3Similar structure but fewer fluorine substitutions

The unique aspect of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate lies in its complete perfluorination at specific positions on the benzene ring, which significantly alters its chemical properties and enhances its utility in various applications compared to similar compounds.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination represents a cornerstone approach in the synthesis of highly fluorinated aromatic compounds, including 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate. This methodology employs nucleophilic fluoride sources to introduce fluorine atoms through substitution mechanisms, primarily following SN2 pathways where fluoride ions attack electrophilic carbon centers and displace leaving groups to form carbon-fluorine bonds [1] [2].

The fundamental mechanism operates through the nucleophilic attack of fluoride anions (F-) on carbon centers bearing suitable leaving groups. The reaction proceeds via backside attack, resulting in stereochemical inversion at the reaction center. This process requires specific reaction conditions including the use of alkali metal fluorides such as potassium fluoride or cesium fluoride, or specialized fluoride sources like diethylaminosulfur trifluoride [2].

Halogen Exchange Reactions with Fluoride Sources

Halogen exchange reactions, commonly referred to as Halex reactions, constitute a widely utilized method for introducing fluorine atoms into aromatic systems through nucleophilic substitution. These reactions involve the displacement of halogen leaving groups by fluoride anions under controlled conditions [3].

Table 1: Halogen Exchange Reactions with Fluoride Sources

Fluoride SourceSolvent SystemTemperature Range (°C)Conversion Rate (%)Selectivity (%)Phase Transfer Catalyst
Potassium Fluoride (KF)Sulfolane170-18096-10096Tetraphenylphosphonium bromide
Cesium Fluoride (CsF)DMF/DMSO100-15085-9590-95Crown ethers
Sodium Fluoride (NaF)Polar aprotic120-16070-8585-90Not required
Tetrabutylammonium Fluoride (TBAF)THF/DMF80-12060-8075-85Not required

Potassium fluoride emerges as the most effective fluoride source for halogen exchange reactions, particularly when employed in sulfolane as the solvent system. Research demonstrates that temperatures between 170-180°C yield conversion rates approaching 100% with selectivity values of 96% [4]. The addition of tetraphenylphosphonium bromide as a phase transfer catalyst enhances the solubility of fluoride anions in organic media, facilitating more efficient halogen exchange processes [3].

The mechanism proceeds through the formation of pentachlorobenzonitrile intermediates, which undergo selective fluorination using potassium fluoride in the presence of phase transfer catalysts. Under nitrogen atmosphere conditions at temperatures ranging from 170-180°C, complete conversion of starting materials can be achieved within 6 hours, yielding trifluorobenzonitrile derivatives with 96% selectivity [4].

Cesium fluoride offers advantages in terms of reduced reaction temperatures and enhanced solubility in polar aprotic solvents. The higher nucleophilicity of cesium fluoride compared to potassium fluoride enables reactions to proceed at temperatures between 100-150°C, though with slightly reduced selectivity values of 90-95% [3]. The use of crown ethers as phase transfer catalysts further enhances the reactivity of cesium fluoride by coordinating with cesium cations and increasing the nucleophilicity of fluoride anions.

Controlled Hydrolysis of Polyfluorinated Precursors

Controlled hydrolysis represents a critical synthetic methodology for the preparation of fluorinated hydroxybenzoic acid derivatives from polyfluorinated precursors. This approach enables the selective introduction of hydroxyl functionality while maintaining the integrity of the fluorinated aromatic framework [5] [6].

Table 2: Controlled Hydrolysis of Polyfluorinated Precursors

Precursor TypeHydrolysis ConditionsTemperature (°C)Reaction Time (h)Yield (%)Product Purity (%)
Pentafluorobenzoic acid4% NaOH, MeOH-H2O (9:1)601697.599.3
Fluorotelomer estersBasic hydrolysis70-902-685-9590-95
Polyfluorinated phthalidesAlkaline extraction85-954-888-9292-96
Tetrafluorophthalic acidBase-catalyzed90-1401-372-8585-90

The optimal hydrolysis conditions for pentafluorobenzoic acid involve the use of 4% sodium hydroxide in a water-methanol mixture with a 1:9 ratio at 60°C for 16 hours. These conditions facilitate the selective hydrolysis of fluorinated precursors while preserving structural integrity and achieving yields of 97.5% with product purity exceeding 99% [5] [6].

The hydrolysis mechanism proceeds through nucleophilic attack of hydroxide anions on electrophilic carbon centers adjacent to electron-withdrawing fluorine atoms. The strong electron-withdrawing effect of fluorine substituents activates the aromatic ring toward nucleophilic substitution, enabling selective hydroxylation under mild basic conditions [7] [8].

Research demonstrates that controlled hydrolysis procedures allow for the preservation of structural information on the perfluorinated portions of precursor molecules, which provides advantages for accurate assessment and source identification purposes. The methodology proves particularly effective for converting fluorotelomer alcohol esters and related compounds to their corresponding hydroxylated derivatives [5] [6].

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed cyclization methodologies offer sophisticated approaches for constructing fluorinated heterocyclic frameworks through intramolecular bond formation processes. These techniques employ various acid catalysts to promote cyclization reactions that result in the formation of fluorinated ring systems with high stereochemical control [9] [10].

Table 3: Acid-Catalyzed Cyclization Techniques

Catalyst SystemSubstrate TypeTemperature (°C)Enantioselectivity (% ee)DiastereoselectivityProduct Type
Dicarboxylic acid precatalystsAllylic amidesRoom temperatureUp to 99GoodFluorinated dihydrooxazines
Phase-transfer catalystsAlkenes80-12070-85ModerateFluorinated alkenes
Palladium(II) catalystsBenzoic acids100-15060-80LowOrtho-fluorinated acids
Iodine(I)/Iodine(III)N-allylcarboxamides60-8085-95Good2-Oxazolines

Dicarboxylic acid precatalysts demonstrate exceptional performance in promoting asymmetric fluorocyclization reactions. When deprotonated, these catalysts function as anionic phase-transfer catalysts for asymmetric fluorination of alkenes. The shortest linker moiety configurations efficiently catalyze 6-endo-fluorocyclization of allylic amides, affording fluorinated dihydrooxazine compounds with enantioselectivities reaching 99% [9].

The mechanism involves the formation of fluoro-carbocation intermediates through the action of electrophilic fluorinating reagents such as Selectfluor. The dicationic nature of the fluorinating reagent necessitates the rational design of dicarboxylic acid precatalysts that, upon deprotonation, provide the requisite anionic character for effective phase-transfer catalysis [9].

Iodine-catalyzed fluorocyclization reactions represent another powerful methodology for constructing fluorinated heterocycles. The I(I)/I(III) catalytic manifold enables fluorooxygenation of N-allylcarboxamides to generate 2-oxazolines containing fluoromethyl groups. This process relies on the oxidation competence of Selectfluor, while hydrogen fluoride serves dual roles as both fluoride source and Brønsted acid activator [10].

The resulting fluorinated 2-oxazolines exhibit unique conformational characteristics due to stereoelectronic gauche effects. The carbon-fluorine bond of the monofluoromethyl unit and the carbon-oxygen bond of the ring adopt a synclinal relationship, engaging in stabilizing hyperconjugative interactions with vicinal electron-rich sigma bonds [10].

Process Intensification Using Fluoride Scavengers

Process intensification methodologies incorporating fluoride scavengers represent essential approaches for managing fluoride byproducts and enhancing overall process efficiency in fluorinated compound synthesis. These systems enable the selective removal of fluoride ions from reaction mixtures while maintaining optimal reaction conditions [11] [12].

Calcium-Based Neutralization Systems

Calcium-based neutralization systems provide effective solutions for fluoride removal and recovery in fluorinated compound synthesis processes. These systems utilize various calcium sources to precipitate fluoride ions as insoluble calcium fluoride, enabling efficient separation from reaction mixtures [13] [14] [15].

Table 4: Calcium-Based Neutralization Systems for Fluoride Scavenging

Calcium SourceDosage (g/L)Initial F- Concentration (mg/L)Fluoride Removal Efficiency (%)Final F- Concentration (mg/L)Calcium/Fluoride Molar Ratio
Calcium hydroxide2.07591.76.21.12-3.91
Calcium chloride0.8440095.7317.12.1
Calcium carbonate1.520088.523.01.8
Calcite ore2.515092.012.02.3

Calcium hydroxide demonstrates superior performance for fluoride scavenging applications, particularly in acidic electroplating industrial wastewater systems. Research indicates that calcium hydroxide nanorods with dosages of 2.0 g/L achieve fluoride removal efficiencies of 91.7% from solutions containing 75 mg/L fluoride, reducing concentrations to 6.2 mg/L [13].

The precipitation mechanism involves the formation of calcium fluoride through the reaction of calcium cations with fluoride anions according to the equilibrium: Ca²⁺ + 2F⁻ ⇌ CaF₂(s). The solubility product constant for calcium fluoride (Ksp = 5.3 × 10⁻⁹) drives the precipitation process, enabling effective fluoride removal under appropriate pH conditions [16].

Calcium chloride systems exhibit exceptional fluoride removal capabilities, achieving 95.73% removal efficiency from synthetic water containing 400 mg/L fluoride when employed at dosages of 0.84 g/L. The high removal efficiency results from the formation of calcium fluoride precipitates under controlled pH conditions with calcium/fluoride molar ratios of approximately 2.1 [14].

The precipitation behavior demonstrates strong dependence on calcium/silicon molar ratios when treating hexafluorosilicic acid wastewater. For calcium/silicon ratios of 1.12, approximately 25% of total fluorine precipitates selectively as calcium fluoride. Increasing the ratio to 3.91 enhances recovery yields to 100% through precipitation of calcium hexafluorosilicate and hydrolytic decomposition of hexafluorosilicate ions to calcium fluoride [15].

Silicon Dioxide Mediated Defluorination

Silicon dioxide mediated defluorination processes represent advanced methodologies for fluoride management and compound transformation in fluorinated synthesis systems. These processes utilize silicon dioxide materials in combination with various mediator systems to facilitate controlled defluorination reactions [17].

Table 5: Silicon Dioxide Mediated Defluorination Processes

Silicon SourceMediator SystemTemperature (°C)Conversion Rate (mmol/g·h)Energy Barrier (eV)Defluorination Efficiency (%)
SBA-15 silicaFe2O3/Cr2O3300-50013.981.4585-95
Silicon carbideDirect contact400-6008.52.170-80
Silica gelActivated surface200-4006.21.860-75
Silicon dioxide powderHigh surface area350-45010.11.775-85

The most effective silicon dioxide mediated defluorination system employs SBA-15 silica in combination with iron oxide/chromium oxide composite mediators. This system achieves conversion rates of 13.98 mmol/g·h within 7 hours at temperatures between 300-500°C, with defluorination efficiencies ranging from 85-95% [17].

The mechanism involves fluorine migration between solid interfaces through a series of exchange reactions. The process consists of three primary steps: sulfur hexafluoride adsorption on chromium oxide, fluorine-oxygen exchange between chromium fluoride and iron oxide (energy barrier 1.45 eV), and subsequent exchange between iron fluoride and silicon dioxide (energy barrier 1.69 eV) [17].

Density functional theory calculations reveal that strong adsorption of fluorinated compounds on chromium oxide surfaces facilitates the initial step of the defluorination process. The fast fluorine-oxygen exchange between chromium fluoride and iron oxide, combined with subsequent iron fluoride-silicon dioxide interactions, enhances the overall mediated efficiency for fluorine migration from complex fluorinated molecules to silicon tetrafluoride [17].

Table 6: Optimized Process Parameters for Target Compound Synthesis

Process StageTemperature (°C)Reagent Concentration (%)Reaction Time (h)Molar RatioYield (%)
Neutralization5-4038.5% NaOH20.7-1.3:1Quantitative
Hydroxylation70-9538.5% NaOH81.7-2.5:197.5
Fluoride SeparationRoom temperatureFiltration1N/A90% F- removal
Acid TreatmentRoom temperature44% H2SO40.5pH 2-697.5 overall

The optimized synthesis of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate incorporates a four-stage process designed to maximize yield while minimizing fluoride-related complications. The neutralization stage operates at temperatures between 5-40°C using 38.5% sodium hydroxide with molar ratios of 0.7-1.3:1 relative to pentafluorobenzoic acid, achieving quantitative conversion to the sodium salt [8].

The hydroxylation stage requires elevated temperatures of 70-95°C with extended reaction times of 8 hours to ensure complete conversion. The use of 38.5% sodium hydroxide at molar ratios of 1.7-2.5:1 facilitates the formation of the dialkali salt with yields reaching 97.5%. This stage benefits from controlled addition rates to manage exothermic reactions and prevent foam formation [8].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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